5-氟-2-碘硝基苯

描述

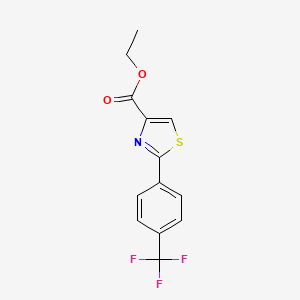

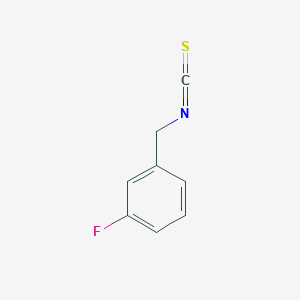

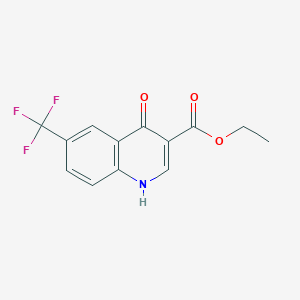

5-Fluoro-2-iodonitrobenzene is a compound that is not directly discussed in the provided papers. However, the papers do discuss various fluoronitrobenzene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the reactivity of fluoro-dinitrobenzene with amino acids and peptides , the structural motifs of anionic hydrated fluorobenzenes , and the crystal structure of polyfluoro-substituted benzenes are all relevant to understanding the molecular structure and potential reactivity of 5-Fluoro-2-iodonitrobenzene.

Synthesis Analysis

The synthesis of related fluoronitrobenzene compounds involves various chemical reactions, such as nitration and halogenation. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene with nitric acid . Although the synthesis of 5-Fluoro-2-iodonitrobenzene is not explicitly described, similar methods could potentially be applied, considering the reactivity of the fluorine and nitro groups in these compounds.

Molecular Structure Analysis

The molecular structure of fluorobenzenes can be significantly affected by the presence of fluorine atoms. Infrared spectroscopy and density functional theory calculations have shown that fluorobenzene anions are strongly distorted from their neutral planar geometries . The presence of a nitro group and an iodine atom in 5-Fluoro-2-iodonitrobenzene would likely further influence its molecular structure, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Fluoronitrobenzenes can undergo various chemical reactions, including reactions with amino acids and peptides . The presence of a nitro group can make the benzene ring more susceptible to nucleophilic attack, and the fluorine atom can be reactive under certain conditions. The iodine atom in 5-Fluoro-2-iodonitrobenzene could also participate in substitution reactions, given its relatively low bond dissociation energy compared to other halogens.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoronitrobenzenes are influenced by their molecular structure. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows bifurcated C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . These weak intermolecular interactions can affect the melting and boiling points of the compound. The presence of an iodine atom in 5-Fluoro-2-iodonitrobenzene would likely contribute to its physical properties, such as density and solubility, due to the atom's large size and polarizability.

科学研究应用

Application 1: Synthesis of 5-fluoro-2-nitrobenzotrifluoride

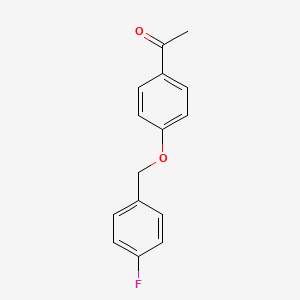

- Summary of the Application : 5-Fluoro-2-iodonitrobenzene is used as an intermediate in the synthesis of 5-fluoro-2-nitrobenzotrifluoride, which is an important compound in the development of new active pharmaceutical ingredients (APIs). In particular, it is used in the synthesis of a vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

- Methods of Application or Experimental Procedures : The synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of a Reaction Calorimeter and Differential Scanning Calorimetry .

- Results or Outcomes : Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

Application 2: Iron-mediated reduction of aromatic nitro- groups to amines

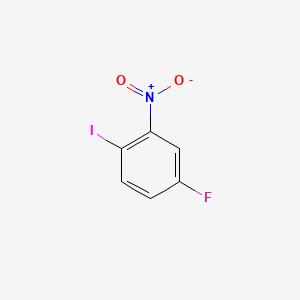

- Summary of the Application : 5-Fluoro-2-iodonitrobenzene is used in the iron-mediated reduction of aromatic nitro- groups to amines. This process is important in the synthesis of anilines, which are used in a wide range of chemical and pharmaceutical applications .

- Methods of Application or Experimental Procedures : 5-Fluoro-2-iodonitrobenzene (17.4 g; 65.2 mmol) was dissolved in a mixture of ethanol (100 mL) and acetic acid (12 mL) in a large RB flask (at least 500 mL) equipped with an efficient condenser, and the stirred mixture brought to a gentle reflux. Iron powder (26.6 g) was added, followed immediately by iron (III) chloride hexahydrate (3 g). The mixture was refluxed for a further 3 hours, then cooled and filtered using a Buchner funnel .

- Results or Outcomes : The reaction resulted in the formation of 5-fluoro-2-iodoaniline, a pure white solid (14.27 g; 92%). The reaction was always extremely high yielding on this substrate .

安全和危害

属性

IUPAC Name |

4-fluoro-1-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPFMDLUEWNKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372005 | |

| Record name | 5-Fluoro-2-iodonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-iodonitrobenzene | |

CAS RN |

364-77-2 | |

| Record name | 4-Fluoro-1-iodo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-iodonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1-iodo-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)